6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
6-nitro-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O3S/c10-5-3-1-4(9(11)12)13-6(3)8-2-7-5/h1-2H,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIINYBBWNXMCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=O)NC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480928 | |
| Record name | 6-NITROTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56844-41-8 | |
| Record name | 6-NITROTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitro-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Fused Heterocyclic Systems in Drug Discovery and Development
Fused heterocyclic compounds are organic molecules where two or more rings are joined together, with at least one ring containing an atom other than carbon, such as nitrogen, oxygen, or sulfur. airo.co.in These structures are of paramount importance in the field of drug discovery and development for several key reasons.
Firstly, they form the core structure of numerous existing therapeutic agents, including antibiotics, anticancer drugs, and anti-inflammatory medications. Their unique three-dimensional shapes and distribution of electrons enable them to bind with high specificity to biological targets like enzymes and receptors, which can lead to enhanced drug efficacy and selectivity. researchgate.netias.ac.in
Secondly, the fusion of multiple rings often results in a rigid and planar structure. This rigidity can be advantageous in drug design as it reduces the conformational flexibility of the molecule, allowing for a more precise interaction with the target protein. ias.ac.in This can lead to higher potency and a more predictable biological response.
Overview of Thienopyrimidine Isomers and Their Structural Relationship to Biological Purines
Thienopyrimidines are a class of fused heterocycles that consist of a thiophene (B33073) ring fused to a pyrimidine (B1678525) ring. Depending on the points of fusion between the two rings, three principal isomers exist. nih.govresearchgate.net
| Thienopyrimidine Isomers |
| Thieno[2,3-d]pyrimidine (B153573) |
| Thieno[3,2-d]pyrimidine (B1254671) |
| Thieno[3,4-d]pyrimidine |
The significant interest in the thienopyrimidine scaffold stems from its close structural resemblance to purines, such as adenine (B156593) and guanine, which are fundamental building blocks of DNA and RNA. researchgate.net Thienopyrimidines are considered bioisosteres of purines, meaning the substitution of an imidazole (B134444) ring (in purines) with a thiophene ring results in a molecule with similar size, shape, and electronic properties that can elicit similar biological responses. nih.gov
This structural mimicry allows thienopyrimidine derivatives to function as potential antimetabolites, interfering with the metabolic pathways of nucleic acids. researchgate.net This mechanism is a cornerstone for the development of drugs targeting rapidly proliferating cells, such as in cancer. The isosteric replacement of the purine's imidazole with a thiophene ring creates a molecule that can interact with the same enzymes and receptors as natural purines, but may block or alter their normal function. nih.gov This has led to the investigation of thienopyrimidines for a wide array of therapeutic applications.
Role of 6 Nitrothieno 2,3 D Pyrimidin 4 3h One As a Key Intermediate in Advanced Synthesis
Established Synthetic Pathways for Thieno[2,3-d]pyrimidin-4(3H)-one Core Structures
The construction of the fundamental thieno[2,3-d]pyrimidin-4(3H)-one core is primarily achieved through two versatile and widely employed strategies: the cyclization of aminothiophene precursors with carbonyl-containing reactants and nitrile condensation approaches.
Cyclization Reactions Involving Aminothiophene Precursors and Carbonyl Reactants
One of the most direct and efficient methods for the synthesis of the thieno[2,3-d]pyrimidin-4(3H)-one core involves the cyclization of 2-aminothiophene-3-carboxamide (B79593) or 2-aminothiophene-3-carboxylate derivatives with various one-carbon synthons. nih.govnih.govmdpi.com Formamide is a commonly used reagent that serves as the source of the C2 and N3 atoms of the pyrimidinone ring. nih.govresearchgate.net
The general reaction involves heating the 2-aminothiophene precursor with an excess of formamide, often at elevated temperatures, to facilitate the condensation and subsequent intramolecular cyclization to yield the desired thieno[2,3-d]pyrimidin-4(3H)-one. nih.govresearchgate.net This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.
| Starting Material | Carbonyl Reactant | Product | Reference |
| 2-Amino-4,5-dimethylthiophene-3-carboxamide | Formamide | 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one | scienceweb.uz |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Formamide | 5,6,7,8-Tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-one | nih.gov |
| 2-Aminothiophene-3-carboxamide | Urea | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | tubitak.gov.tr |
| 2-Aminothiophene-3-carboxamide | Phenyl isothiocyanate | 3-Phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | mdpi.com |
Nitrile Condensation Approaches to Thienopyrimidinone Formation
An alternative and equally effective strategy for the construction of the thienopyrimidinone ring system is through nitrile condensation reactions. This approach typically involves the use of 2-aminothiophene-3-carbonitrile (B183302) as the starting material. tubitak.gov.trscielo.br The cyano group, in conjunction with the adjacent amino group, provides the necessary functionality for the formation of the pyrimidine ring.
A common method involves the reaction of 2-aminothiophene-3-carbonitrile with formic acid, which serves as the source for the C4 carbon of the pyrimidinone ring. researchgate.net In some instances, the reaction is carried out in the presence of a dehydrating agent or under acidic conditions to promote cyclization. researchgate.net
| Starting Material | Reagent(s) | Product | Reference |
| 2-Aminothiophene-3-carbonitrile | Formic acid, Sulfuric acid | Thieno[2,3-d]pyrimidin-4(3H)-one | researchgate.net |
| 2-Aminothiophene-3-carbonitrile | Acyl chloride, HCl | 2-Substituted-thieno[2,3-d]pyrimidin-4(3H)-one | scielo.br |
| 2-Amino-4-methylthiophene-3-carbonitrile | Phenyl isothiocyanate | 4-Imino-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidine | nih.gov |
Targeted Synthesis and Functionalization of this compound
The introduction of a nitro group at the C6 position of the thieno[2,3-d]pyrimidin-4(3H)-one core is a crucial step in accessing a range of functionalized derivatives. This is typically achieved through electrophilic substitution on a pre-formed thienopyrimidinone ring. chemimpex.com
Introduction of the Nitro Group through Electrophilic Ipso-Substitution
A key method for the synthesis of nitro-substituted thienopyrimidines is through the electrophilic ipso-substitution of a suitable leaving group, such as a methyl group, on the thiophene ring. scienceweb.uznih.gov This reaction is particularly effective for the introduction of a nitro group at a specific position.
Research has shown that the interaction of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one with a nitrating mixture (e.g., nitric acid and sulfuric acid) can lead to the electrophilic ipso-substitution of the methyl group at the C5 position to yield the 5-nitro derivative. scienceweb.uz The regioselectivity of this reaction can be influenced by the presence of substituents on the pyrimidine ring. For instance, the absence of a substituent at the N3 position generally favors the ipso-nitration. scienceweb.uz
Strategic Functionalization of the Thienopyrimidine Ring System
Once the this compound scaffold is obtained, it serves as a versatile platform for further strategic functionalization. The electron-withdrawing nature of the nitro group can influence the reactivity of the entire ring system, allowing for selective modifications at various positions. chemimpex.com
The nitro group itself can be a handle for further transformations. For example, reduction of the nitro group can lead to the corresponding 6-aminothieno[2,3-d]pyrimidin-4(3H)-one, a valuable precursor for the synthesis of a wide array of derivatives, including fused heterocyclic systems.
Advanced Derivatization Techniques for Diversified Thienopyrimidine Scaffolds
To expand the chemical space and explore the structure-activity relationships of thienopyrimidine derivatives, various advanced derivatization techniques are employed. These methods allow for the introduction of a wide range of substituents and the construction of more complex molecular architectures.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, have emerged as powerful tools for the functionalization of the thienopyrimidine scaffold. nih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse library of analogues. For instance, a halogenated thienopyrimidine can be coupled with various boronic acids, alkynes, or amines to introduce aryl, alkynyl, or amino substituents, respectively.
Furthermore, the thieno[2,3-d]pyrimidin-4(3H)-one core can be used as a building block for the synthesis of fused heterocyclic systems. mdpi.commdpi.comresearchgate.net This can be achieved by introducing appropriate functional groups onto the thienopyrimidine ring and then performing intramolecular cyclization reactions to construct additional rings. For example, a hydrazino group at the C4 position can be cyclized with various reagents to form triazolothienopyrimidines. nih.gov
| Derivatization Technique | Reactant(s) | Product Type | Reference |
| Palladium-Catalyzed Suzuki Coupling | Arylboronic acid | 6-Arylthieno[2,3-d]pyrimidin-4(3H)-one | nih.gov |
| Nucleophilic Aromatic Substitution | Hydrazine hydrate | 4-Hydrazinothieno[2,3-d]pyrimidine | nih.gov |
| Vilsmeier-Haack Reaction | POCl₃, DMF | 6-Formylthieno[2,3-d]pyrimidin-4(3H)-one | researchgate.net |
| Cyclocondensation | Ninhydrin | Fused Thieno[2,3-d]pyrimidine-hydrazone | mdpi.com |
Alkylation and Acylation Reactions on the Thienopyrimidine Nucleus
Alkylation and acylation reactions are fundamental methods for the functionalization of the thieno[2,3-d]pyrimidin-4(3H)-one core. The presence of multiple nucleophilic centers, specifically the nitrogen and oxygen atoms in the pyrimidine ring, makes the regioselectivity of these reactions a key point of investigation. researchgate.net
Studies on the alkylation of related 2-oxo(thioxo)-thieno[2,3-d]pyrimidine-4-ones have shown that the reaction's outcome is highly dependent on the specific structure of the substrate and the reaction conditions. For instance, the alkylation of an ambident 2-oxo(thioxo)-thieno[2,3-d]pyrimidine-4-one anion with substituted allyl chlorides can selectively lead to either N-substituted or S-substituted products. researchgate.net Theoretical and experimental studies have been employed to predict and confirm the most reactive atom within the ambident anionic pyrimidine moiety. It has been demonstrated that the thioxo analog tends to undergo selective alkylation at the exocyclic sulfur atom in various solvents, while the corresponding dioxo pyrimidine anion favors N-alkylation. researchgate.net
In one specific investigation, the alkylation of 5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one with allyl bromide in dimethylformamide (DMF) resulted in the regioselective formation of 4-(allyloxy)-5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine, an O-alkylation product. researchgate.net This highlights the possibility of directing the alkylation to a specific nucleophilic site to generate desired isomers for further synthetic applications. researchgate.net
| Substrate | Alkylating Agent | Conditions | Major Product | Reference |
|---|---|---|---|---|
| 2-Thioxo-thieno[2,3-d]pyrimidine-4-one | Allyl Chlorides | Various Solvents | S-Alkylation | researchgate.net |
| 2-Oxo-thieno[2,3-d]pyrimidine-4-one | Allyl Chlorides | Various Solvents | N-Alkylation | researchgate.net |
| 5,6-dimethyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one | Allyl Bromide | DMF | O-Alkylation (4-allyloxy derivative) | researchgate.net |
Cross-Coupling Methodologies for C-C and C-N Bond Formation (e.g., Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, and they have been successfully applied to the thienopyrimidine scaffold to create a diverse library of analogs. rsc.org These reactions typically involve the coupling of a halogenated or triflated thienopyrimidine with a suitable partner, such as a boronic acid (Suzuki-Miyaura), a terminal alkyne (Sonogashira), or an amine (Buchwald-Hartwig). rsc.orgnih.gov
Suzuki-Miyaura Coupling: This reaction has been used to introduce various aryl and heteroaryl groups onto the thienopyrimidine core. For instance, a series of thieno[3,2-d]pyrimidine (B1254671) derivatives (an isomer of the [2,3-d] system) were synthesized through sequential SNAr and Suzuki reactions. nih.gov This approach demonstrates the feasibility of attaching diverse aromatic moieties, which is critical for structure-activity relationship (SAR) studies.
Sonogashira Coupling: The Sonogashira reaction enables the formation of C-C bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl or vinyl halides. This methodology has been applied to synthesize alkynyl-substituted thienopyrimidines. For example, the coupling of methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with phenylacetylene (B144264) was performed using a Pd/Cu catalyst system. nih.gov Such alkynylated products can serve as versatile intermediates for further transformations, including intramolecular cyclizations to form more complex fused systems. nih.gov
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds. wikipedia.orgyoutube.com It facilitates the coupling of amines with aryl halides under palladium catalysis. wikipedia.org This reaction has been explored for the functionalization of the 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series, where various amines were coupled at the 6-position of the scaffold. rsc.org The development of specialized bulky, electron-rich phosphine (B1218219) ligands has been crucial in improving the efficiency and scope of this transformation, allowing for the coupling of a wide range of amines under milder conditions. youtube.com
| Reaction | Thienopyrimidine Substrate | Coupling Partner | Catalyst System (Example) | Bond Formed | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Halogenated Thieno[3,2-d]pyrimidine | Aryl/Heteroaryl Boronic Acids | Pd catalyst | C-C (Aryl-Aryl) | nih.gov |
| Sonogashira | 7-Bromothieno[2,3-b]pyrazine derivative | Terminal Alkynes | Pd/Cu | C-C (Aryl-Alkynyl) | nih.gov |
| Buchwald-Hartwig | 6-Bromo-2-aminothieno[3,2-d]pyrimidin-4(3H)-one | Amines (e.g., para-toluidine) | Pd(dba)₂ / Ligand | C-N (Aryl-Amine) | rsc.org |
Multi-component Reactions for Generating Novel Thienopyrimidine Derivatives
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. researchgate.net This strategy is particularly valuable for building libraries of structurally diverse compounds for biological screening.
A one-pot, three-component reaction has been developed for the synthesis of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. nih.govdntb.gov.ua This reaction involves starting from 2H-thieno[2,3-d] nih.govscielo.broxazine-2,4(1H)-diones, which are reacted with various aromatic aldehydes and an amine, such as benzylamine. This method allows for the facile introduction of two points of diversity into the final thienopyrimidine structure. nih.gov
Another prominent MCR for constructing the thieno[2,3-d]pyrimidine (B153573) core is the Gewald reaction. scielo.brrsc.org This reaction typically involves the condensation of a ketone or aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and elemental sulfur in the presence of a base to form a 2-aminothiophene intermediate. scielo.brnih.gov This intermediate can then be cyclized with various reagents to form the fused pyrimidine ring, yielding the thieno[2,3-d]pyrimidin-4-one scaffold. nih.gov
Oxidative Dimerization Strategies
Oxidative dimerization represents a method to form a new bond, often a C-C or C-N bond, through the oxidation of two identical monomer units. While this strategy is a powerful tool in synthetic chemistry, its application directly to the this compound core or its close analogs is not extensively documented in the reviewed literature.
However, studies on related heterocyclic systems provide insights into such transformations. For example, an unusual oxidative dimerization has been reported in the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) series. nih.govacs.org In this case, treatment with sodium hypochlorite (B82951) (NaOCl) led to products of oxidative dimerization, involving the cleavage of N-H and C=C bonds and the formation of three new sigma bonds. acs.org The reaction proceeds without the involvement of the pyridine (B92270) nitrogen or the sulfur atom in the oxidation process. acs.org Although this example is from a thienopyridine system, it showcases the potential for oxidative C-N bond formation in related fused thiophene heterocycles. Further research would be required to explore the feasibility and outcome of similar oxidative strategies on the thieno[2,3-d]pyrimidine nucleus.
Foundational Principles of SAR in Thienopyrimidine Medicinal Chemistry
The medicinal chemistry of thieno[2,3-d]pyrimidines is built on their role as bioisosteres of purines (like adenine) and other fused pyrimidine systems such as quinazolines. ijacskros.comscielo.br This bioisosteric relationship is a cornerstone of their SAR, allowing them to function as competitive inhibitors for enzymes that process purine-based substrates. Key structural features of the thieno[2,3-d]pyrimidine core that are critical for biological activity include:
Hydrogen Bonding Capacity: The pyrimidine ring contains nitrogen atoms and, in the case of the 4(3H)-one tautomer, carbonyl and N-H groups that can act as hydrogen bond donors and acceptors. These interactions are vital for anchoring the molecule within the active site of target proteins, such as kinases or folate-dependent enzymes. acs.org
Aromatic System: The fused bicyclic structure provides a rigid, planar scaffold that facilitates favorable π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, tryptophan, phenylalanine) in enzyme binding pockets. acs.org
Multi-point Substitution: The scaffold offers several positions (C2, N3, C4, C5, C6, C7) for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This multi-point diversity enables the optimization of derivatives for specific biological targets. researchgate.net
The introduction of a nitro group at the C6 position profoundly alters the electronic landscape of the scaffold. As a strong electron-withdrawing group, it decreases the electron density of the entire ring system, which can influence the pKa of the N-H group, the hydrogen bonding potential of the entire molecule, and its susceptibility to metabolic transformations.
Impact of Positional Substituent Modifications on Biological Activity
The 6-position of the thieno[2,3-d]pyrimidine core is a critical site for modulating biological activity, often projecting into solvent-exposed regions or deep into substrate-binding pockets of enzymes. While data on the 6-nitro parent compound is specific, extensive research on other 6-substituted analogs provides a clear picture of the importance of this position.
In the development of multitargeted antifolates, large substituents at the 6-position have been shown to be essential for potent activity and selective uptake by folate receptors (FRs), which are often overexpressed in tumor cells. nih.govnih.gov These studies established that modifying the side chain attached to C6 directly impacts enzyme inhibition and cellular transport mechanisms. For example, in a series of dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFTase), the nature of the aryl group at the end of a linker attached to C6 was pivotal. nih.govnih.gov Replacing a phenyl ring with a pyridyl ring or introducing fluorine substitutions significantly increased potency against FR-expressing tumor cells. nih.gov
This indicates that while the 6-nitro group itself might confer a certain level of activity, its true value may lie in its potential to be chemically reduced to a 6-amino group, which can then serve as a handle for introducing larger, more complex side chains to probe interactions with specific biological targets. The following table summarizes the anti-proliferative activities of several 6-substituted thieno[2,3-d]pyrimidine antifolates against FRα-expressing KB tumor cells, illustrating the profound impact of the C6-substituent.
| Compound ID | 6-Position Side Chain | IC₅₀ (nM) against KB Cells |
| Compound 1 | 4-(Benzoyl-L-glutamate)phenyl | 29.5 |
| Compound 4 | 4-(Pyridin-2-yl-5-carbonyl-L-glutamate)phenyl | 7.19 |
| Compound 5 | 4-(3-Fluoro-pyridin-2-yl-5-carbonyl-L-glutamate)phenyl | 4.41 |
| Compound 9 | 4-(Thiophen-2-yl-5-carbonyl-L-glutamate)phenyl | 2.11 |
Data compiled from studies on FR-selective antifolates. nih.gov
Systematic modification of other positions on the thieno[2,3-d]pyrimidin-4(3H)-one scaffold has yielded crucial SAR insights across various therapeutic targets.
2-Position: This position is frequently modified to enhance target affinity. In a series of PI3K inhibitors, various aryl groups were introduced at the 2-position. A 3-hydroxyphenyl substituent was found to be optimal for activity, while moving the hydroxyl group to the 4-position or replacing it with its bioisostere (NH₂) abolished enzymatic activity. nih.gov This highlights the precise geometric and electronic requirements for substituents at this position.
3-Position: The nitrogen at the 3-position is often a site for introducing substituents that can modulate solubility and cell permeability or occupy specific pockets in a target's active site. In the design of B-RAF inhibitors, phenyl groups at the N3 position were integral to the pharmacophore. researchgate.net
4-Position: The 4-oxo group is a key hydrogen-bonding element. However, it can be replaced to explore different interactions. For instance, replacing the 4-oxo with a 4-morpholino group was a crucial feature for maintaining PI3K inhibitory activity, as the morpholine (B109124) moiety forms a key hydrogen bond with a valine residue in the hinge region of the kinase. nih.gov In other series, 4-amino groups with various phenyl substituents have been explored to target different kinases. ijacskros.comscielo.br
Rational Molecular Design Strategies and Bioisosteric Replacements
Rational drug design is heavily employed in the development of thieno[2,3-d]pyrimidine derivatives. This strategy often begins with a known inhibitor of a biological target (e.g., a quinazoline-based kinase inhibitor) and uses the thieno[2,3-d]pyrimidine scaffold as a bioisosteric replacement to generate a novel chemical series. scielo.br
For example, in the design of VEGFR-2 inhibitors, researchers identified thieno[2,3-d]pyrimidines as having structural features similar to known therapeutics. nih.gov They synthesized a library of derivatives, exploring different substituents at the 2- and 4-positions to optimize interactions with the kinase active site. Molecular docking studies are frequently used to guide this process, predicting the binding modes of designed compounds and helping to prioritize synthetic targets. nih.gov This approach has led to the discovery of potent inhibitors for numerous kinases, including EGFR, VEGFR-2, and PI3K. scielo.brnih.govnih.gov
Bioisosterism is a foundational strategy in the optimization of thieno[2,3-d]pyrimidine derivatives. The core scaffold itself is a bioisostere of purine (B94841), which provides the initial basis for its biological activities. ijacskros.comnih.gov Further applications of this principle involve the replacement of specific functional groups or rings to improve potency, selectivity, or pharmacokinetic properties.
A prominent example is the isosteric replacement of a pyrrolo[2,3-d]pyrimidine core with the thieno[2,3-d]pyrimidine core in the development of antifolates. nih.gov The replacement of the pyrrole (B145914) NH (a hydrogen bond donor) with the thiophene sulfur (a hydrogen bond acceptor) resulted in a distinct biological profile, shifting the compounds from being exclusive GARFTase inhibitors to dual inhibitors of both GARFTase and AICARFTase. nih.govnih.gov This change also improved selective transport into tumor cells via folate receptors. nih.gov
Another example is the replacement of a phenyl ring within a larger substituent with a thiophene or furan (B31954) ring. In the development of 6-substituted antifolates, replacing a benzene (B151609) side-chain with various thiophene regioisomers or a furan ring led to analogs with superior enzyme inhibition and potent anti-proliferative activity. nih.gov This demonstrates how subtle bioisosteric changes can lead to significant gains in biological potency.
Mechanistic Investigations of Biological Activities Mediated by Thienopyrimidine Derivatives
Kinase Inhibition as a Primary Research Avenue
The thieno[2,3-d]pyrimidine (B153573) core structure is recognized as a "privileged scaffold" in the development of kinase inhibitors due to its structural similarity to the purine (B94841) ring of ATP, allowing it to compete for the ATP-binding site on a wide range of kinases. researchgate.net Consequently, numerous derivatives have been synthesized and evaluated for their potential to modulate the activity of various kinases implicated in cancer and other diseases.
Studies on Phosphoinositide 3-Kinase (PI3K) Pathway Modulation
The Phosphoinositide 3-Kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and motility. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several thieno[2,3-d]pyrimidine derivatives have been investigated as PI3K inhibitors.
For instance, a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives were designed and synthesized as anti-PI3K agents. nih.gov These compounds were evaluated for their ability to inhibit different isoforms of the PI3K enzyme. The research highlighted the importance of the thienopyrimidine core in anchoring the molecule within the ATP-binding pocket of the kinase. While specific data for 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one is not available, the general findings for this class of compounds suggest that the thienopyrimidine nucleus is a viable starting point for the design of PI3K inhibitors.
Fms-like Tyrosine Kinase 3 (FLT3) Inhibitory Mechanisms in Hematological Malignancies
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. nih.govresearchgate.net This has led to the development of FLT3 inhibitors as targeted therapies for AML.
Research into thieno[2,3-d]pyrimidine derivatives has identified potent FLT3 inhibitors. nih.gov Modifications at various positions of the thienopyrimidine ring have been shown to significantly influence the inhibitory activity against FLT3. researchgate.net Although direct evidence for this compound is absent, the consistent activity of its structural analogs underscores the potential of this scaffold in targeting FLT3.
Rho-Associated Kinase (ROCK) System Interactions and Cellular Phenotypes
The Rho-associated kinase (ROCK) system is a key regulator of the actin cytoskeleton and is involved in processes such as cell adhesion, migration, and contraction. Dysregulation of the ROCK signaling pathway has been implicated in various disorders, including cancer metastasis and cardiovascular diseases. Currently, there is no specific research available in the public domain detailing the interactions of this compound or its close derivatives with the ROCK system.
Phosphoinositide-Dependent Protein Kinase 1 (PDK1) Inhibition Research
Phosphoinositide-dependent protein kinase 1 (PDK1) is a master kinase that sits (B43327) at the crossroads of multiple signaling pathways, including the PI3K/AKT pathway. It is essential for the activation of a host of downstream kinases that control cell growth, survival, and metabolism.
Fragment-based screening approaches have led to the discovery of thieno[3,2-d]pyrimidin-4(3H)-one derivatives as inhibitors of PDK1. nih.gov These studies demonstrated that the thienopyrimidine core can effectively occupy the ATP-binding site of PDK1. While these findings are for an isomeric scaffold, they highlight the potential of thienopyrimidines in general to target this important kinase. Specific mechanistic studies on this compound as a PDK1 inhibitor have not been reported.
Antimicrobial and Anti-infective Research Modalities
The thienopyrimidine scaffold has also been explored for its antimicrobial properties, with various derivatives showing activity against a range of bacterial and fungal pathogens.
Mechanisms of Action against Bacterial Pathogens, including Clostridium difficile
Clostridium difficile is a Gram-positive, anaerobic bacterium that is a leading cause of antibiotic-associated diarrhea and colitis. The development of new therapeutic agents against this pathogen is a significant public health priority.
Interestingly, a study focused on the chemical space around the isomeric thieno[3,2-d]pyrimidin-4(3H)-one scaffold identified a nitro-containing derivative, 2-methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one, as having potent activity against C. difficile. researchgate.net The initial screening of a compound library yielded a hit with moderate potency, and subsequent optimization led to the development of the nitrothienopyrimidine derivative with significantly improved minimum inhibitory concentrations (MICs).
Table 1: In Vitro Activity of a Nitro-Thienopyrimidine Derivative Against Clostridium difficile
| Compound | C. difficile Strain 1 (MIC in µM) | C. difficile Strain 2 (MIC in µM) |
|---|
While this data is for an isomer of the subject compound, it provides a strong indication that the nitro-substituted thienopyrimidine scaffold is a promising avenue for the development of novel anti-C. difficile agents. The precise mechanism of action for this class of compounds against C. difficile has not been fully elucidated but may involve the generation of reactive nitro species within the anaerobic environment of the bacterium, leading to cellular damage and death.
Antifungal and Antiparasitic Activity Investigations (e.g., against Toxoplasma gondii)
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives have demonstrated promising antifungal and antiparasitic properties. A series of these derivatives were synthesized and evaluated for their activity against several fungal species, with some compounds exhibiting potent inhibitory effects. For instance, certain derivatives bearing a p-chlorophenyl or m-methoxyphenyl group, along with a 2-(2-mercaptoethoxy)ethan-1-ol side chain, have shown significantly better antifungal activity than conventional drugs like ketoconazole (B1673606) and bifonazole. nih.gov Molecular docking studies suggest that the antifungal mechanism of these compounds may involve the inhibition of the CYP51 lanosterol (B1674476) demethylase enzyme, a key player in fungal cell membrane biosynthesis. nih.gov
In the realm of antiparasitic research, while direct studies on this compound against Toxoplasma gondii are limited, the broader class of pyrimidine (B1678525) derivatives is a known source of anti-toxoplasma agents. frontiersin.org The current first-line treatment for toxoplasmosis often involves a combination of pyrimethamine, a dihydrofolate reductase inhibitor, and sulfadiazine. frontiersin.org Furthermore, research into other nitro-containing compounds, such as 6-nitrocoumarin-3-thiosemicarbazone derivatives, has demonstrated efficacy against T. gondii. nih.govresearchgate.net This suggests that the nitro group in this compound could contribute to potential antiparasitic activity, a hypothesis that warrants further investigation. The antiparasitic mechanism of some related compounds has been linked to the inhibition of essential parasitic enzymes, such as falcipain-2 in Plasmodium falciparum. nih.gov
Table 1: Antifungal Activity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
| Compound | Target Fungi | MIC (mM) | Reference |
|---|---|---|---|
| Derivative with p-chlorophenyl and 2-(2-mercaptoethoxy)ethan-1-ol side chain | Various fungal species | 0.013-0.026 | nih.gov |
Inhibition of Specific Microbial Enzymes (e.g., Protein Glycosylation D (PglD))
While thienopyrimidine derivatives have shown broad-spectrum antimicrobial activity, specific investigations into the inhibition of Protein Glycosylation D (PglD) by this compound have not been extensively reported in the available literature. PglD is an essential enzyme in the N-linked glycosylation pathway of certain bacteria, making it an attractive target for novel antibacterial agents. Given the diverse enzymatic inhibitory potential of the thienopyrimidine scaffold, exploring the interaction of this compound and its derivatives with PglD could be a promising avenue for future research in the development of new antimicrobial therapies.
Anticancer Research: Exploration of Cellular and Molecular Mechanisms
The anticancer potential of thieno[2,3-d]pyrimidine derivatives has been a significant area of research. These compounds have shown cytotoxic effects against a variety of cancer cell lines, and investigations into their cellular and molecular mechanisms have revealed their ability to interfere with cancer cell proliferation and survival.
Numerous studies have demonstrated the antiproliferative activity of thieno[2,3-d]pyrimidin-4(3H)-one derivatives against human cancer cell lines, including those from non-small cell lung cancer, prostate cancer, and breast cancer. nih.gov For example, certain 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have exhibited potent inhibition of A549 and MCF-7 cell proliferation. nih.gov The antiproliferative effects of these compounds are often associated with their ability to modulate the cell cycle. Flow cytometry analysis has shown that treatment with some thienopyrimidine derivatives can lead to cell cycle arrest, preventing cancer cells from progressing through the division cycle. researchgate.net For instance, some derivatives have been observed to induce G2/M phase arrest. researchgate.net This disruption of the cell cycle is a key mechanism through which these compounds exert their anticancer effects.
Table 2: Cytotoxic Activity of 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 15 | A549 | 0.94 | nih.gov |
In addition to inhibiting proliferation, thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov This is a crucial mechanism for eliminating malignant cells. The induction of apoptosis by these compounds is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. Studies have shown that treatment with certain derivatives leads to the activation of caspase-3, a key executioner caspase. nih.gov
The regulation of apoptosis is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. The ratio of these proteins is a critical determinant of cell fate. Research has indicated that some thieno[2,3-d]pyrimidin-4(3H)-one derivatives can modulate the expression of these proteins, leading to an increased Bax/Bcl-2 ratio, which in turn promotes apoptosis. nih.gov Morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, have also been observed in cancer cells treated with these compounds. nih.gov
Table 3: Effect of a Thieno[2,3-d]pyrimidin-4(3H)-one Derivative (Compound 15) on Apoptosis-Related Proteins in A549 Cells
| Protein | Effect of Treatment | Reference |
|---|---|---|
| Caspase-3 | Activation | nih.gov |
Neurological and Central Nervous System (CNS) Activity Mechanisms
The thienopyrimidine scaffold has also been investigated for its potential in treating neurological disorders. Its structural similarity to purines, which play a crucial role in the CNS, makes it a promising candidate for targeting neurological pathways.
This compound is utilized as a key intermediate in the synthesis of pharmaceutical agents targeting neurological disorders. chemimpex.com Research into related thienopyrimidine derivatives has identified compounds with neuroprotective properties. For example, a selective SIRT2 inhibitor based on the 5,6,7,8-tetrahydrobenzo ontosight.aibohrium.comthieno[2,3-d]pyrimidin-4(3H)-one scaffold has shown a significant neuroprotective effect in an in vitro model of Parkinson's disease. nih.gov This suggests that thienopyrimidine derivatives could be developed as therapeutic agents for neurodegenerative diseases. Furthermore, other pyrimidine-based compounds are being explored for the treatment of Alzheimer's disease, with some showing the ability to cross the blood-brain barrier and stabilize microtubules. technologypublisher.comnih.gov These findings highlight the potential of the thienopyrimidine core structure in the development of novel treatments for a range of neurological conditions.
Mechanistic Studies of Anticonvulsant Activity
Research into the anticonvulsant properties of pyrimidine derivatives is an active area of investigation. Studies on various substituted pyrimidin-4(3H)-one and 4-thione derivatives have laid the groundwork for understanding their potential mechanisms of action. japsonline.com For instance, some quinazolin-4(3H)-one derivatives, a related class of compounds, are thought to exert their anticonvulsant effects by acting as positive allosteric modulators of the GABA-A receptor. nih.gov This modulation enhances GABAergic transmission, a key inhibitory pathway in the central nervous system. nih.gov The pentylenetetrazole (PTZ)-induced seizure model is a common in vivo assay used to evaluate the anticonvulsant potential of these compounds. nih.gov
While the broader class of thienopyrimidine derivatives has shown promise as anticonvulsant agents, specific mechanistic studies elucidating the anticonvulsant activity of this compound are not extensively detailed in the current body of scientific literature. Further research is required to determine if its mode of action aligns with that of other investigated pyrimidine derivatives, such as through the modulation of GABAergic systems or other neurological pathways.
Other Investigated Biological Mechanisms
Beyond anticonvulsant activity, thienopyrimidine derivatives have been explored for a variety of other biological effects. The unique chemical structure of this compound, featuring a thieno-pyrimidine core and a nitro group, makes it a candidate for diverse pharmacological applications, including in oncology and infectious diseases. chemimpex.com
The anti-inflammatory potential of thienopyrimidine derivatives has been attributed to their ability to modulate key signaling pathways involved in the inflammatory response. For example, certain tetrahydrobenzo japsonline.comnih.govthieno[2,3-d]pyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) and inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov The underlying mechanism for this effect is believed to involve the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.gov Furthermore, these compounds have been observed to prevent the nuclear translocation of nuclear factor κB (NF-κB) p65 by inhibiting the degradation of IκBα. nih.gov The mitogen-activated protein kinase (MAPK) signaling pathway is another target, with some derivatives showing significant inhibition of its phosphorylation. nih.gov
While these findings provide a framework for understanding the anti-inflammatory mechanisms of the thienopyrimidine class, dedicated studies to elucidate the specific anti-inflammatory response pathways mediated by this compound are needed to confirm its activity and mechanism.
The antioxidant properties of thienopyrimidine derivatives are of significant interest due to the role of oxidative stress in various diseases. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the antioxidant mechanisms of some 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives. nih.gov These computational analyses suggest that the primary mechanisms of antioxidant action for this class of compounds may involve hydrogen atom transfer (HAT) or single electron transfer-proton transfer (SET-PT). nih.gov The presence of electron-donating groups, such as amine groups on phenyl rings, has been shown to significantly enhance the antioxidant activities of these derivatives. nih.gov
The nitro group on this compound is an electron-withdrawing group, which may influence its antioxidant potential differently from derivatives with electron-donating groups. Specific experimental and computational studies on this compound are necessary to determine its precise antioxidant mechanism and efficacy.
Certain substituted thieno[2,3-d]pyrimidine derivatives have been identified as modulators of G-protein coupled receptors, such as the luteinizing hormone/choriogonadotropin receptor (LHCGR) and the thyroid-stimulating hormone receptor (TSHR). For instance, the compound known as Org 41841, a substituted thieno[2,3-d]pyrimidine, has been characterized as a partial agonist for both LHCGR and TSHR. nih.gov Computational modeling and experimental data suggest that these small molecules bind within the transmembrane cores of the receptors. nih.gov
The potential for this compound to act as an agonist or antagonist at these or other specific receptors has not been extensively reported. Structure-activity relationship studies would be required to predict and confirm any such activity, contributing to a more complete understanding of its pharmacological profile.
Computational Approaches and in Silico Studies in Thienopyrimidine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein's active site. For thieno[2,3-d]pyrimidine (B153573) derivatives, docking studies have been instrumental in elucidating their interactions with various biological targets, primarily protein kinases, which are crucial in cancer progression. nih.govsemanticscholar.org
Researchers have successfully docked thieno[2,3-d]pyrimidine analogues into the ATP-binding pockets of several kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Fibroblast Growth Factor Receptor (FGFR). nih.govnih.govnih.gov These simulations consistently reveal that the thieno[2,3-d]pyrimidine core acts as a scaffold, anchoring the molecule within the active site through key hydrogen bond interactions. For instance, the nitrogen atoms within the pyrimidine (B1678525) ring often form hydrogen bonds with backbone residues in the hinge region of the kinase domain, an interaction critical for potent inhibition. semanticscholar.org
Further analysis of the docking poses helps to rationalize the structure-activity relationships (SAR) observed in biological assays. By visualizing the binding modes, chemists can understand why certain substitutions on the thieno[2,3-d]pyrimidine ring enhance or diminish activity. For example, simulations can show how bulky substituents might cause steric clashes or how different functional groups can form additional favorable interactions with nearby amino acid residues. rsc.org The computational results from these docking studies generally show strong alignment with experimental biological data. nih.gov
Table 1: Examples of Molecular Docking Studies on Thieno[2,3-d]pyrimidine Derivatives
| Target Protein | Key Interacting Residues (Example) | Observed Interactions | Reference |
|---|---|---|---|
| VEGFR-2 | Cys919, Asp1046 | Hydrogen bonds, hydrophobic interactions | nih.govnih.gov |
| EGFR | Met793, Thr790 | Hydrogen bonds, π-π stacking | semanticscholar.orgnih.gov |
| FGFR | Ala564, Asp641 | Hydrogen bonds | nih.gov |
| PDE4B | Gln369, Asn321 | Hydrogen bonds, hydrophobic interactions | rsc.org |
Advanced Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic properties of molecules, which govern their stability, reactivity, and intermolecular interactions. ijcce.ac.irsumitomo-chem.co.jp For thieno[2,3-d]pyrimidine derivatives, DFT studies have been employed to analyze their structural and electronic characteristics, such as optimized geometry, charge distribution, and frontier molecular orbitals (FMOs). nih.govnih.gov
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ijcce.ac.ir The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. ijcce.ac.ir
These calculations can generate electrostatic potential (ESP) maps, which visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is vital for understanding how the molecule will interact with its biological target; for example, nucleophilic regions of the ligand are likely to interact with electrophilic sites on the protein. nih.gov For a compound like 6-nitrothieno[2,3-d]pyrimidin-4(3H)-one, the electron-withdrawing nitro group would significantly influence the ESP map and FMO energies, impacting its reactivity and binding characteristics.
Table 2: Calculated Quantum Chemical Parameters for a Representative Pyrimidine Derivative
| Parameter | Description | Typical Calculated Value (eV) | Reference |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 | ijcce.ac.ir |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.5 | ijcce.ac.ir |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 1.7 to 6.2 | ijcce.ac.ir |
| Dipole Moment (µ) | Measure of molecular polarity | 1.8 to 6.5 Debye | mdpi.com |
| Electronegativity (χ) | Global electronic descriptor of reactivity | 3.8 to 4.6 | ijcce.ac.ir |
Note: Values are illustrative and vary depending on the specific molecule and computational method.
In Silico Screening and Virtual Library Design for Lead Identification
The thieno[2,3-d]pyrimidine scaffold serves as an excellent starting point for the design of virtual libraries of compounds. researchgate.netekb.eg In this approach, a common core structure (the scaffold) is computationally decorated with a wide variety of functional groups at different positions. This process can generate thousands or even millions of virtual compounds that can be rapidly evaluated for their potential to bind to a specific drug target. scielo.br
In silico screening, or virtual screening, involves using computational methods, such as molecular docking, to filter these large virtual libraries against a target protein structure. This allows researchers to prioritize a smaller, more manageable number of compounds for actual chemical synthesis and biological testing. researchgate.net This rational design strategy significantly reduces the time and cost associated with traditional high-throughput screening. unimore.it
Studies have demonstrated the successful application of this strategy, where new thieno[2,3-d]pyrimidine derivatives were designed, synthesized, and subsequently confirmed to have potent biological activity that was predicted by the in silico screening process. researchgate.netekb.eg This workflow, from rational design to computational screening and experimental validation, is a cornerstone of modern drug discovery. nih.govrsc.org
Computational Predictions of Synthetic Regioselectivity and Reaction Pathways
Computational chemistry is also a valuable tool for understanding and predicting the outcomes of chemical reactions. Methods like DFT can be used to model reaction mechanisms, including intermediates and transition states. sumitomo-chem.co.jp By calculating the energies of different possible reaction pathways, chemists can predict the most likely product, including the regioselectivity of a reaction—that is, which position on a molecule is most likely to react. ijcce.ac.ir
For the synthesis of substituted thieno[2,3-d]pyrimidines, regioselectivity is a critical consideration. For example, during electrophilic substitution reactions like nitration, there may be several possible positions on the fused ring system where the nitro group could be added. Quantum chemical calculations can determine the most probable site of reaction by analyzing the electron density and stability of the potential intermediates (e.g., sigma complexes). researchgate.net
While experimental work often relies on established synthetic routes like the Gewald reaction or Dimroth rearrangement to build the thienopyrimidine core, computational studies can help optimize these reactions or explore novel synthetic pathways. scielo.brrsc.org By modeling the transition state energies for different regiochemical outcomes, these theoretical calculations can guide synthetic chemists in choosing the appropriate reaction conditions to achieve the desired product, such as this compound, with high selectivity and yield. sumitomo-chem.co.jp
Future Directions and Unexplored Research Avenues for 6 Nitrothieno 2,3 D Pyrimidin 4 3h One
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of thienopyrimidine derivatives has traditionally relied on multi-step processes, often involving harsh reagents and conditions. nih.gov Common synthetic strategies involve either constructing the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) derivative or performing a thiophene ring closure on a pyrimidine precursor. nih.govresearchgate.netresearchgate.net For instance, a prevalent method involves the cyclocondensation of aminothiophene substrates. nih.govmdpi.com However, the future of synthesizing 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one and its analogs lies in the adoption of green and sustainable chemistry principles.
Future research should prioritize the development of methodologies that offer higher efficiency, reduced environmental impact, and improved safety. Key areas of focus include:
Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times, in some cases from hours to minutes, while often improving product yields. nih.govresearchgate.net
One-Pot Reactions: Designing multi-component reactions where reactants are combined in a single vessel to form the final product without isolating intermediates can significantly streamline the synthetic process and reduce solvent waste. nih.gov
Green Solvents and Catalysts: Exploration of environmentally benign solvents and reusable, non-toxic catalysts can replace hazardous reagents like phosphorus oxychloride, which has been used in derivatization steps. nih.gov
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability while minimizing waste.
| Parameter | Traditional Methods | Sustainable Future Directions |
|---|---|---|
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonic irradiation |
| Reaction Time | Often hours to days nih.gov | Minutes to hours researchgate.net |
| Reagents | Harsh reagents (e.g., POCl₃, strong acids/bases) nih.gov | Benign catalysts, enzymatic synthesis |
| Process | Multi-step with intermediate isolation | One-pot reactions, continuous flow processes nih.gov |
| Environmental Impact | High solvent consumption, hazardous waste | Reduced solvent use, recyclable catalysts, lower waste |
Advanced SAR Elucidation towards Highly Selective and Potent Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to transforming a promising scaffold into a highly effective and selective agent. For this compound, the nitro group at the C6 position is a critical feature, but the rest of the molecule offers multiple points for modification to fine-tune its biological activity. Thienopyrimidine derivatives have been investigated as inhibitors of various targets, including protein kinases (PI3Kα, mTOR, FLT3, EGFR), cyclooxygenase-2 (COX-2), and microbial enzymes, with substitutions at different positions proving crucial for potency and selectivity. nih.govresearchgate.netmdpi.comijper.org
Future SAR studies should systematically explore the chemical space around the core scaffold. A key avenue will be the chemical modification of the nitro group itself. Its reduction to an amine would provide a synthetic handle for introducing a wide array of substituents, thereby generating extensive libraries of novel compounds.
Key research avenues include:
Modification at C2 and N3: Introducing diverse substituents at the C2 and N3 positions to probe interactions with biological targets. Studies on related compounds have shown that flexible linkers or specific aryl groups at these positions can significantly enhance activity. mdpi.com
Functionalization of the C6-Amino Group: Following the reduction of the C6-nitro group, the resulting amine can be acylated, alkylated, or used to form ureas and sulfonamides, allowing for a deep exploration of the binding pocket of target proteins.
Computational Modeling: Employing quantitative structure-activity relationship (QSAR) and molecular docking studies to predict the activity of designed molecules and rationalize experimental findings, guiding the synthesis of more potent and selective analogs. mdpi.comnih.gov
| Position | Potential Modification | Hypothesized Impact | Potential Targets |
|---|---|---|---|
| C2 | Aryl groups, alkyl chains, heterocyclic rings | Modulate potency and selectivity; improve pharmacokinetic properties. ijper.org | Protein Kinases, Topoisomerase II nih.gov |
| N3 | Alkyl or aryl groups | Alter solubility and cell permeability; explore new binding interactions. | Various enzymes |
| C6 | Reduction of NO₂ to NH₂, followed by derivatization (amides, ureas, etc.) | Introduce new hydrogen bond donors/acceptors; fundamentally alter electronic properties. | Protein Kinases, Folate Receptors nih.gov |
| C5 | Introduction of small alkyl or halogen groups | Fine-tune steric and electronic profile to enhance target binding. | H. pylori enzymes nih.gov |
Deeper Mechanistic Investigations into Biological Target Engagement
While the thienopyrimidine scaffold has been linked to multiple biological targets, the precise mechanism of action for the 6-nitro substituted variant is not fully understood. A compelling hypothesis arises from research on related 5-nitrothiophene compounds used against Mycobacterium tuberculosis. nih.gov These compounds act as prodrugs, which are activated by a deazaflavin-dependent nitroreductase (Ddn) enzyme within the bacterium. This enzymatic reduction releases nitric oxide (NO), a reactive radical that kills the pathogen. nih.gov Given the structural similarity, it is highly probable that this compound exerts its antimicrobial or antiparasitic effects through a similar bio-reductive activation mechanism.
Future investigations must focus on validating this hypothesis and identifying specific cellular targets.
Prodrug Activation Studies: Experiments using target organisms (e.g., bacteria, fungi, parasites) and purified nitroreductase enzymes are needed to confirm if the compound is activated to release nitric oxide. nih.gov
Target Identification: For its anticancer potential, identifying the specific protein kinases or other enzymes it inhibits is crucial. Techniques like thermal shift assays, chemical proteomics, and molecular docking can pinpoint direct binding partners. nih.govmdpi.com The scaffold's identity as a purine (B94841) bio-isostere suggests that enzymes involved in nucleotide metabolism, such as glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), could be potential targets. nih.govnih.gov
Structural Biology: Obtaining crystal or cryo-EM structures of the compound bound to its biological target would provide invaluable atomic-level insights into its binding mode, paving the way for rational drug design.
| Potential Target Class | Specific Example(s) | Investigative Technique |
|---|---|---|
| Microbial Enzymes | Nitroreductases (e.g., Ddn), Topoisomerase II nih.govnih.gov | Enzyme assays, whole-genome sequencing of resistant mutants, NO detection assays. |
| Protein Kinases | PI3Kα, FLT3, EGFR, COX-2 nih.govmdpi.comijper.org | Kinase inhibition panels, molecular docking, Western blotting for pathway analysis. |
| Nucleotide Metabolism Enzymes | GARFTase, Dihydrofolate reductase (DHFR) nih.govjocpr.com | Cell-based growth inhibition assays, enzymatic assays, structural biology (X-ray, Cryo-EM). |
Exploration of this compound as a Versatile Building Block in Emerging Fields of Chemical Biology and Materials Science
The utility of this compound extends beyond traditional drug development. Its defined structure and reactive handles make it an excellent building block for creating sophisticated tools for chemical biology and novel functional materials. chemimpex.com
In Chemical Biology: The compound can serve as a scaffold for developing chemical probes to study biological systems. By attaching functional moieties such as fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels, researchers can create tools for:
Target Deconvolution: Identifying the specific cellular binding partners of the compound and its derivatives.
Cellular Imaging: Visualizing the localization of the compound within cells to better understand its mechanism of action.
Activity-Based Probes: Designing probes that covalently bind to the active site of a target enzyme, allowing for its identification and characterization in complex biological samples.
In Materials Science: The planar, electron-rich thienopyrimidine core is an attractive candidate for incorporation into organic functional materials. The strong electron-withdrawing nature of the nitro group can be used to tune the electronic properties of these materials.
Organic Electronics: The scaffold could be integrated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).
Fluorescent Sensors: As demonstrated with related heterocyclic systems, the thienopyrimidine core can be incorporated into larger molecules designed to act as fluorescent sensors for detecting specific ions or molecules. mdpi.com
| Field | Application | Rationale / Approach |
|---|---|---|
| Chemical Biology | Chemical Probes | Functionalize the scaffold with reporter tags (fluorophores, biotin) to study drug-target interactions in live cells. |
| Chemical Biology | Activity-Based Probes | Incorporate a reactive group to enable covalent labeling and identification of target enzymes. |
| Materials Science | Organic Electronics (OLEDs, OPVs) | Utilize the planar, aromatic core as a building block for π-conjugated polymers or small molecules with tailored electronic properties. |
| Materials Science | Fluorescent Sensors | Incorporate the thienopyrimidine moiety into a larger system that exhibits changes in fluorescence upon binding to a target analyte. mdpi.com |
Q & A
Q. What are the optimal conditions for synthesizing 6-nitrothieno[2,3-d]pyrimidin-4(3H)-one via nitration?
Methodological Answer: Nitration of thienopyrimidinone derivatives typically requires concentrated sulfuric acid (72–82% v/v) as a reaction medium. Nitrogen oxides (e.g., HNO₃-derived intermediates) enhance regioselectivity and yield. Kinetic studies suggest reaction times of 4–6 hours at 0–5°C to minimize side reactions. Monitor progress via TLC (Rf ~0.05 in CHCl₃:acetone, 9:1) and purify via recrystallization or column chromatography .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a multi-technique approach:
- FTIR : Confirm C=O (1655 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and NH (3300–3400 cm⁻¹) stretches.
- ¹H NMR : Look for aromatic protons (δ 6.3–6.4 ppm) and methyl groups (δ 2.1–2.5 ppm).
- ESI-MS : Validate molecular ion peaks (e.g., m/z 195.05 [M+1] for analogous compounds).
Cross-reference spectral data with synthesized derivatives to resolve ambiguities .
Q. What purification techniques are effective for removing nitro-substituted byproducts?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (CHCl₃:acetone, 9:1 → 7:3) to separate nitro derivatives from unreacted precursors.
- Recrystallization : Employ dimethylformamide (DMF)/water or ethanol for high-purity crystals.
Monitor purity via melting point (>300°C for analogous compounds) and HPLC .
Advanced Research Questions
Q. How can contradictory spectral data for nitro-substituted thienopyrimidinones be resolved?
Methodological Answer: Contradictions often arise from tautomerism or solvent effects. For example:
Q. What experimental design principles apply to evaluating COX-2 selectivity for nitro-substituted thienopyrimidinones?
Methodological Answer:
- In Vitro Assays : Use human recombinant COX-1/COX-2 enzymes with indomethacin as a positive control.
- Dose-Response Curves : Test compounds at 0.1–100 µM to calculate IC₅₀ values.
- Selectivity Ratio : COX-2/COX-1 IC₅₀ ratio >10 indicates COX-2 specificity.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at position 6 to enhance COX-2 binding .
Q. How do substituent variations at position 2 influence the biological activity of this compound?
Methodological Answer:
- Hydrophobic Substituents : Alkyl/aryl groups (e.g., 4-fluorobenzamido) improve membrane permeability.
- Electron-Deficient Groups : Enhance π-π stacking with COX-2’s active site.
- Synthetic Strategy : Couple substituents via nucleophilic substitution (e.g., 2-aminopyrimidinone + acyl chlorides).
Validate via molecular docking and QSAR models .
Q. How can researchers integrate computational models with experimental data for mechanistic studies?
Methodological Answer:
- DFT Calculations : Predict nitro group orientation and charge distribution using Gaussian or ORCA.
- Molecular Dynamics : Simulate COX-2 binding interactions (e.g., GROMACS).
- Validation : Correlate computational binding energies with experimental IC₅₀ values.
Use PyMOL for visualization .
Theoretical and Methodological Frameworks
Q. What theoretical frameworks guide the study of nitroheterocyclic reactivity?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Theory : Predict regioselectivity of nitration using HOMO/LUMO energies.
- Hammett Equation : Quantify electronic effects of substituents on reaction rates.
- Marcus Theory : Model electron transfer in nitro-group reductions.
Link to experimental kinetics (e.g., nitration rate vs. substituent σ values) .
Q. How can researchers address reproducibility challenges in synthesizing nitro-substituted heterocycles?
Methodological Answer:
- Standardize Protocols : Document reaction conditions (e.g., humidity, stirring rate).
- Quality Control : Use in-situ FTIR or Raman spectroscopy for real-time monitoring.
- Collaborative Validation : Share samples with independent labs for spectral replication.
Reference CRDC guidelines for chemical engineering best practices .
Q. What advanced methodologies resolve nitrogen oxide’s role in nitration kinetics?
Methodological Answer:
- Stopped-Flow Spectroscopy : Capture transient NOx intermediates (e.g., NO₂⁺).
- Isotopic Labeling : Use ¹⁵N-HNO₃ to trace nitro group incorporation.
- Microreactor Technology : Enhance heat/mass transfer for precise kinetic profiling.
Cross-reference with studies on 6-hydroxy-2-methylpyrimidine nitration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
